molecular formula C13H12BrNO B5795492 N-(4-bromonaphthalen-1-yl)propanamide

N-(4-bromonaphthalen-1-yl)propanamide

Cat. No.: B5795492
M. Wt: 278.14 g/mol
InChI Key: NVFLICMEEOZSIS-UHFFFAOYSA-N
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Description

N-(4-Bromonaphthalen-1-yl)propanamide is a brominated aromatic amide derivative characterized by a naphthalene backbone substituted with a bromine atom at the 4-position and a propanamide group at the 1-position. Its molecular formula is C₁₃H₁₂BrNO, with a molecular weight of 294.15 g/mol. The compound’s structure combines the planar aromaticity of naphthalene with the electrophilic properties of the bromine atom and the hydrogen-bonding capacity of the amide group.

Properties

IUPAC Name

N-(4-bromonaphthalen-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c1-2-13(16)15-12-8-7-11(14)9-5-3-4-6-10(9)12/h3-8H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFLICMEEOZSIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C2=CC=CC=C21)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromonaphthalen-1-yl)propanamide typically involves the bromination of naphthalene followed by the introduction of the propanamide group. One common method starts with the bromination of naphthalene using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromonaphthalene. This intermediate is then reacted with propanoyl chloride in the presence of a base like pyridine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and acylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromonaphthalen-1-yl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted naphthalenes.

    Oxidation Reactions: Products include naphthoquinones.

    Reduction Reactions: Products include corresponding amines.

Scientific Research Applications

N-(4-bromonaphthalen-1-yl)propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-bromonaphthalen-1-yl)propanamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(4-bromonaphthalen-1-yl)propanamide can be contextualized by comparing it to other propanamide derivatives and brominated aromatic compounds reported in recent literature. Below is a detailed analysis:

Structural Analogues and Functional Groups

2-Amino-3-phenylpropanamide Structure: Features an amino group (-NH₂) and a phenyl substituent on the propanamide chain. Key Differences: The absence of bromine and naphthalene reduces its molecular weight (~194.23 g/mol) and alters electronic properties. The amino group enhances solubility in polar solvents compared to the brominated derivative.

N-[4-(3-Methyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide

  • Structure : Incorporates a cyclopropane ring and a pyrazole-substituted phenyl group.
  • Key Differences : The cyclopropane ring introduces steric strain, while the pyrazole moiety adds heterocyclic aromaticity, contrasting with the planar naphthalene system in the target compound.
  • Bioactivity : Exhibits herbicidal activity attributed to its ability to disrupt plant cell membrane integrity.

5-Methylquinoxaline Derivatives Structure: Contains a quinoxaline core (a bicyclic aromatic system with two nitrogen atoms). Key Differences: The nitrogen-rich quinoxaline system enhances π-π stacking interactions, whereas the bromine in this compound may facilitate halogen bonding.

Physicochemical and Bioactive Properties

Compound Name Molecular Weight (g/mol) Key Functional Groups Reported Bioactivity
This compound 294.15 Bromonaphthalene, propanamide Potential enzyme inhibition
2-Amino-3-phenylpropanamide 194.23 Amino, phenyl, propanamide Bioherbicidal activity
N-[4-(3-Methyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide 273.33 Cyclopropane, pyrazole, amide Membrane disruption
5-Methylquinoxaline 144.17 Quinoxaline core Antimicrobial properties

Key Insights

  • Solubility and Bioavailability: Brominated naphthalene derivatives generally exhibit lower aqueous solubility than amino- or hydroxyl-substituted analogues (e.g., 2-amino-3-phenylpropanamide), which may limit their bioavailability.
  • Mechanistic Diversity: While quinoxaline and pyrazole derivatives act via membrane disruption or antimicrobial pathways, brominated propanamides are theorized to target specific enzymes or receptors due to their halogen-bonding capacity.

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